molecular formula C8H7ClN4OS B8135695 N-(1,3,4-Thiadiazol-2-yl)nicotinamide hydrochloride

N-(1,3,4-Thiadiazol-2-yl)nicotinamide hydrochloride

Cat. No.: B8135695
M. Wt: 242.69 g/mol
InChI Key: LRPGXMXMKOETBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3,4-Thiadiazol-2-yl)nicotinamide hydrochloride is a useful research compound. Its molecular formula is C8H7ClN4OS and its molecular weight is 242.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

Types of Reactions

N-(1,3,4-Thiadiazol-2-yl)nicotinamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(1,3,4-Thiadiazol-2-yl)nicotinamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds[][4].

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties[][4].

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs[][4].

    Industry: It is utilized in the production of specialty chemicals and materials[][4].

Mechanism of Action

The mechanism of action of N-(1,3,4-Thiadiazol-2-yl)nicotinamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit Aquaporin 4 (AQP4), a water channel protein in the brain . This inhibition affects fluid homeostasis and can have therapeutic implications in conditions like brain edema .

Properties

IUPAC Name

N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4OS.ClH/c13-7(6-2-1-3-9-4-6)11-8-12-10-5-14-8;/h1-5H,(H,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPGXMXMKOETBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=NN=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.